1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole
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Overview
Description
1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a heterocyclic compound that combines a furan ring, an azetidine ring, and a triazole ring. This unique structure endows the compound with a variety of chemical and biological properties, making it a subject of interest in scientific research and industrial applications.
Mechanism of Action
Target of Action
Triazole compounds, in general, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It’s known that the anticancer activity of triazole molecules is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
Triazole compounds have been used in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Pharmacokinetics
The chemical stability of triazoles (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature) and their strong dipole moment (48–56 Debye) suggest that they may have good bioavailability .
Result of Action
Triazole compounds have shown a wide range of biological activities, including anticonvulsant, antibiotic, and anticancer effects .
Action Environment
The high chemical stability of triazoles suggests that they may be resistant to various environmental conditions .
Preparation Methods
The synthesis of 1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole typically involves multiple steps:
Formation of the Furan-3-carbonyl Intermediate: The furan-3-carbonyl group can be synthesized through the oxidation of furfural using oxidizing agents such as potassium permanganate.
Synthesis of the Azetidine Ring: The azetidine ring can be formed via cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Coupling of the Furan-3-carbonyl and Azetidine Intermediates: The furan-3-carbonyl intermediate is coupled with the azetidine intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the 1H-1,2,4-triazole Ring: The final step involves the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group in the furan-3-carbonyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted triazole derivatives.
Cyclization: The azetidine ring can participate in cyclization reactions to form larger ring systems or fused ring structures.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-{[1-(furan-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole: This compound has a furan-2-carbonyl group instead of a furan-3-carbonyl group, which may result in different chemical and biological properties.
1-{[1-(thiophene-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole: The thiophene ring in this compound can impart different electronic and steric effects compared to the furan ring.
1-{[1-(pyridine-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole: The pyridine ring can enhance the compound’s ability to interact with metal ions and other coordination complexes.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
furan-3-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(10-1-2-17-6-10)14-3-9(4-14)5-15-8-12-7-13-15/h1-2,6-9H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKRFQXLDBJWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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